molecular formula C11H11N3O2 B14191924 2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile CAS No. 891842-39-0

2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile

Katalognummer: B14191924
CAS-Nummer: 891842-39-0
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: AMATWRKKORCUCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile is an organic compound with the molecular formula C11H11N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound features a dimethylamino group, a nitro group, and a benzonitrile moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile typically involves the reaction of 4-nitrobenzonitrile with dimethylamine and an appropriate alkylating agent. One common method is the condensation of 4-nitrobenzonitrile with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzonitriles, and various other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group enhances the compound’s solubility and facilitates its interaction with biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(Dimethylamino)ethoxy]ethanol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a dimethylamino group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

891842-39-0

Molekularformel

C11H11N3O2

Molekulargewicht

217.22 g/mol

IUPAC-Name

2-[2-(dimethylamino)ethenyl]-4-nitrobenzonitrile

InChI

InChI=1S/C11H11N3O2/c1-13(2)6-5-9-7-11(14(15)16)4-3-10(9)8-12/h3-7H,1-2H3

InChI-Schlüssel

AMATWRKKORCUCJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=CC1=C(C=CC(=C1)[N+](=O)[O-])C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.